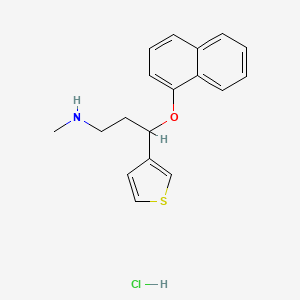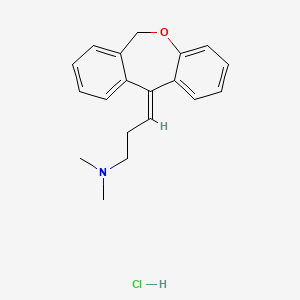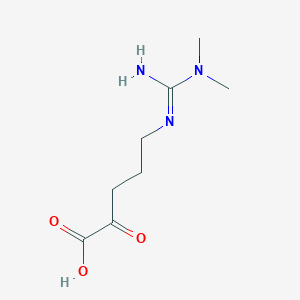
2-Oxo-5-(3,3-dimethylguanidine-1-yl)pentanoic acid
Descripción general
Descripción
2-Oxo-5-(3,3-dimethylguanidine-1-yl)pentanoic acid, also known as arginine butyrate, is a derivative of butyrate and arginine . It has been studied for its potential therapeutic effects on various diseases .
Molecular Structure Analysis
The molecular formula of 2-Oxo-5-(3,3-dimethylguanidine-1-yl)pentanoic acid is C8H15N3O3 . The InChI Key is GLWRPXRMUUZNMD-UHFFFAOYSA-N .Chemical Reactions Analysis
Complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid have been synthesized to develop new IR-detectable metal–carbonyl tracers for amino functions. These complexes display stable and sharp absorption bands characteristic of tungsten-coordinated CO ligands, useful in FTIR spectroelectrochemistry.Physical And Chemical Properties Analysis
The molecular weight of 2-Oxo-5-(3,3-dimethylguanidine-1-yl)pentanoic acid is 201.23 g/mol . The IUPAC Name is 5-[[amino(dimethylamino)methylidene]amino]-2-oxopentanoic acid .Aplicaciones Científicas De Investigación
Therapeutic for Inflammatory Diseases and Cancers
DMGV has been identified as a potential therapeutic for inflammatory diseases and cancers . It acts as a rheostat for T cell survival, regulating the survival and expansion of activated effector T cells (Teff) without compromising regulatory T cell (Treg) survival . This makes it a potential therapeutic to treat diseases where Teff and/or compromised Treg underlie many chronic inflammatory diseases .
Regulation of Glycolysis in T Cells
DMGV plays a crucial role in the regulation of glycolysis in T cells . It induces mitochondrial ROS, which is essential for glycolysis in Teff . This regulation of glycolysis is important for the survival and expansion of T cells .
Treatment of Autoimmune Diseases
The regulation of T cell survival by DMGV provides a novel mode to treat autoimmune diseases . By inhibiting the survival of activated Teff, DMGV can effectively suppress chronic inflammation, which is a characteristic of many autoimmune diseases .
Association with Coronary Artery Disease and Cardiovascular Mortality
Plasma DMGV levels have been found to be associated with the risk of future coronary artery disease and cardiovascular mortality . This suggests that DMGV could be used as a biomarker for these conditions .
Association with Type 2 Diabetes Mellitus
DMGV levels have also been associated with the incidence of type 2 diabetes mellitus . This association has been replicated in multiple studies, suggesting a strong link between DMGV and this condition .
Lifestyle Interventions
DMGV levels can be modulated by lifestyle interventions . For example, intake of sugar-sweetened beverages was associated with increased levels of DMGV, whereas intake of vegetables and level of physical activity was associated with lower DMGV . This suggests that DMGV levels could be used to monitor the effectiveness of lifestyle interventions aimed at improving health .
Mecanismo De Acción
The compound is structurally related to Methylglyoxal (MG), an alpha-oxoaldehyde that forms advanced glycation end-products in proteins. MG’s derivatives have been identified in vivo and are associated with complications of diabetes and some neurodegenerative diseases. This suggests potential research applications in studying the biochemical pathways and therapeutic approaches for these diseases.
Propiedades
IUPAC Name |
5-[[amino(dimethylamino)methylidene]amino]-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-11(2)8(9)10-5-3-4-6(12)7(13)14/h3-5H2,1-2H3,(H2,9,10)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWRPXRMUUZNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197991 | |
| Record name | 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107347-90-0 | |
| Record name | 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107347-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylguanidino valeric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240212 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







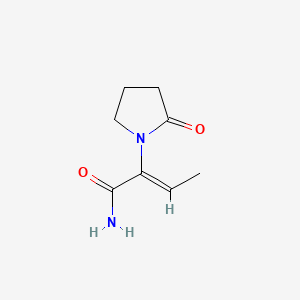
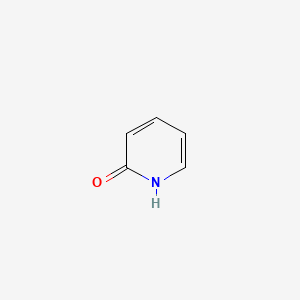

![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)
